molecular formula C7H8N2OS B6230438 2-(4-methoxy-5-methyl-1,3-thiazol-2-yl)acetonitrile CAS No. 2138201-11-1

2-(4-methoxy-5-methyl-1,3-thiazol-2-yl)acetonitrile

Cat. No.: B6230438
CAS No.: 2138201-11-1
M. Wt: 168.22 g/mol
InChI Key: OSNCLCAVXTXEAD-UHFFFAOYSA-N
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Description

2-(4-methoxy-5-methyl-1,3-thiazol-2-yl)acetonitrile is a heterocyclic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxy-5-methyl-1,3-thiazol-2-yl)acetonitrile typically involves the reaction of appropriate thiazole derivatives with acetonitrile. One common method is the Hantzsch thiazole synthesis, which involves the reaction of α-halo ketones with thiourea or thioamides in the presence of a base . The reaction conditions often include solvents like ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. Catalysts such as silica chloride or ammonium 12-molybdophosphate can be used to enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxy-5-methyl-1,3-thiazol-2-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-methoxy-5-methyl-1,3-thiazol-2-yl)acetonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-methoxy-5-methyl-1,3-thiazol-2-yl)acetonitrile involves its interaction with biological targets such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which can modulate the activity of enzymes or receptors. This compound may inhibit microbial growth by interfering with essential biochemical pathways .

Comparison with Similar Compounds

Properties

CAS No.

2138201-11-1

Molecular Formula

C7H8N2OS

Molecular Weight

168.22 g/mol

IUPAC Name

2-(4-methoxy-5-methyl-1,3-thiazol-2-yl)acetonitrile

InChI

InChI=1S/C7H8N2OS/c1-5-7(10-2)9-6(11-5)3-4-8/h3H2,1-2H3

InChI Key

OSNCLCAVXTXEAD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)CC#N)OC

Purity

95

Origin of Product

United States

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